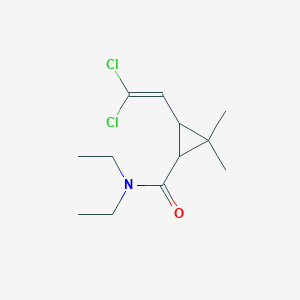

3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,2-ジクロロエテニル)-N,N-ジエチル-2,2-ジメチルシクロプロパン-1-カルボキサミドは、農業や医薬品など様々な分野で利用されている合成化合物です。この化合物は、ジクロロエテニル基とジエチル基が置換したシクロプロパン環を含むユニークな構造を特徴としています。

2. 製法

合成経路と反応条件

3-(2,2-ジクロロエテニル)-N,N-ジエチル-2,2-ジメチルシクロプロパン-1-カルボキサミドの合成は、通常、3-(2,2-ジクロロエテニル)-2,2-ジメチルシクロプロパンカルボン酸とN,N-ジエチルアミンを反応させることから始まります。この反応は、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下、ジクロロメタンまたはトルエンなどの溶媒中で行われます。 反応条件は通常、室温またはわずかに高温で混合物を撹拌し、完全な変換を確保することを伴います .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために、工業用反応器と連続フローシステムの使用が含まれます。 反応条件は、副生成物を最小限に抑え、合成の効率を最大限に高めるように最適化されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide typically involves the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with N,N-diethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

反応の種類

3-(2,2-ジクロロエテニル)-N,N-ジエチル-2,2-ジメチルシクロプロパン-1-カルボキサミドは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、対応するカルボン酸が生成されます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用した還元反応は、この化合物をアルコールに変換することができます。

置換: ハロゲン交換反応が発生することがあり、ジクロロエテニル基は、三臭化アルミニウムなどの試薬を使用して臭素などの他のハロゲンに置換されます.

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: ジクロロメタン中の三臭化アルミニウム.

主な生成物

酸化: 対応するカルボン酸。

還元: アルコール。

置換: ハロゲン化アナログ.

科学的研究の応用

3-(2,2-ジクロロエテニル)-N,N-ジエチル-2,2-ジメチルシクロプロパン-1-カルボキサミドは、科学研究で様々な応用があります。

化学: 様々な有機化合物の合成における中間体として使用されます。

生物学: 酵素や受容体との相互作用など、生物系への潜在的な影響について研究されています。

医学: 特に新薬の開発において、医薬品における潜在的な用途について調査されています。

工業: 殺虫剤やその他の農薬の製造に使用されます.

作用機序

3-(2,2-ジクロロエテニル)-N,N-ジエチル-2,2-ジメチルシクロプロパン-1-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、神経細胞のナトリウムチャネルの機能を阻害し、害虫の遅延再分極と麻痺につながります。 この作用は、昆虫の神経系を標的とするピレスロイド系殺虫剤の作用と似ています .

6. 類似の化合物との比較

類似の化合物

ペルメトリン: 構造と作用機序が類似したピレスロイド系殺虫剤。

シペルメトリン: 安定性と有効性が向上した別のピレスロイド系殺虫剤。

デルタメトリン: 広範囲の害虫に対して高効力と有効性で知られています.

独自性

3-(2,2-ジクロロエテニル)-N,N-ジエチル-2,2-ジメチルシクロプロパン-1-カルボキサミドは、シクロプロパン環における特定の置換パターンにより、独自の化学的および生物学的特性を付与されており、ユニークです。 様々な化学反応を起こす能力と、複数の分野での応用により、この化合物は汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

Permethrin: A pyrethroid insecticide with a similar structure and mechanism of action.

Cypermethrin: Another pyrethroid insecticide with enhanced stability and efficacy.

Deltamethrin: Known for its high potency and effectiveness against a wide range of pests.

Uniqueness

3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

特性

分子式 |

C12H19Cl2NO |

|---|---|

分子量 |

264.19 g/mol |

IUPAC名 |

3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C12H19Cl2NO/c1-5-15(6-2)11(16)10-8(7-9(13)14)12(10,3)4/h7-8,10H,5-6H2,1-4H3 |

InChIキー |

WHWOTZXPOONDLK-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C(=O)C1C(C1(C)C)C=C(Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)